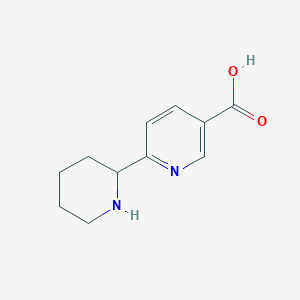![molecular formula C10H11BrN5O7P B12094762 2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)
2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-guanosine 3’,5’-cyclic monophosphate (8-Br-cGMP) is a brominated derivative of cyclic guanosine monophosphate (cGMP). It is a cell-permeable analog of cGMP that exhibits greater resistance to hydrolysis by phosphodiesterases than its parent compound. This compound is widely used in scientific research due to its ability to activate cGMP-dependent protein kinases and its role in various cellular processes .
Vorbereitungsmethoden
8-Br-cGMP can be synthesized through several synthetic routes. One common method involves the bromination of guanosine 3’,5’-cyclic monophosphate (cGMP) at the 8-position of the guanine ring system. This reaction typically uses bromine or a brominating agent under controlled conditions to ensure selective bromination. The reaction conditions often include an aqueous or organic solvent and may require a catalyst to facilitate the reaction .
Industrial production methods for 8-Br-cGMP involve large-scale synthesis using similar bromination techniques. The compound is then purified through crystallization or lyophilization to achieve high purity levels suitable for research applications .
Analyse Chemischer Reaktionen
8-Br-cGMP undergoes various chemical reactions, including:
Oxidation: 8-Br-cGMP can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the compound.
Substitution: The bromine atom in 8-Br-cGMP can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cGMP derivatives with different biological activities .
Wissenschaftliche Forschungsanwendungen
8-Br-cGMP has numerous scientific research applications, including:
Chemistry: It is used as a tool to study the properties and reactions of cyclic nucleotides.
Biology: 8-Br-cGMP is employed to investigate cellular signaling pathways, particularly those involving cGMP-dependent protein kinases.
Medicine: The compound is used in research on cardiovascular diseases, cancer, and other conditions where cGMP signaling plays a crucial role.
Wirkmechanismus
8-Br-cGMP exerts its effects by activating cGMP-dependent protein kinases (PKG). It binds to the regulatory sites of PKG, leading to the activation of the kinase and subsequent phosphorylation of target proteins. This activation results in various cellular responses, including changes in gene expression, ion channel activity, and cell proliferation. The compound also interferes with inflammasome activation by inhibiting NF-κB and ERK1/2 phosphorylation, reducing pro-inflammatory cytokine production .
Vergleich Mit ähnlichen Verbindungen
8-Br-cGMP is compared with other cGMP analogs, such as:
8-pCPT-cGMP: A highly membrane-permeant and metabolically resistant cGMP agonist.
Rp-8-Br-PET-cGMPS: A potent, selective competitive inhibitor of cGMP-dependent protein kinases.
8-Br-PET-cGMP: Exhibits higher lipophilicity and membrane permeability compared to cGMP .
These compounds share similar properties but differ in their specific activities, stability, and applications. 8-Br-cGMP is unique in its balance of cell permeability and resistance to hydrolysis, making it a valuable tool in research.
Eigenschaften
IUPAC Name |
2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFCOOWNNHGGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


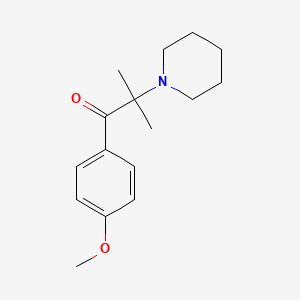
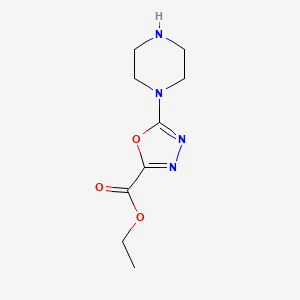



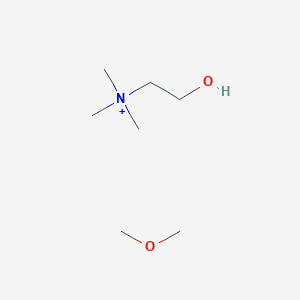
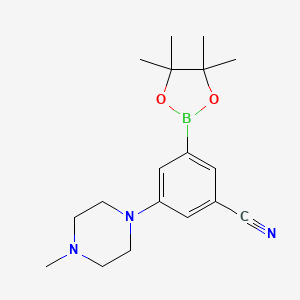
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)


![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)
